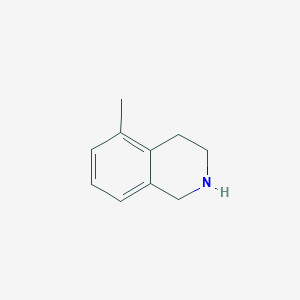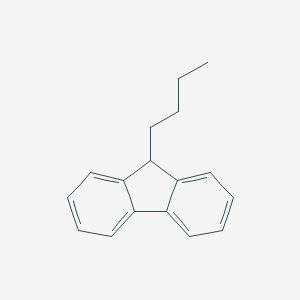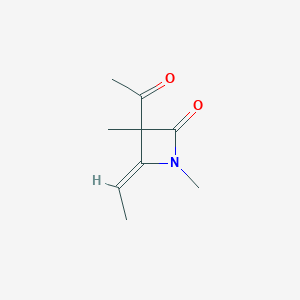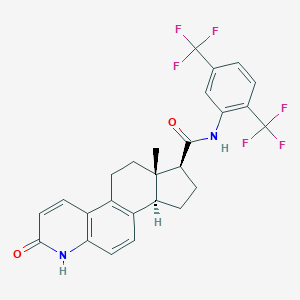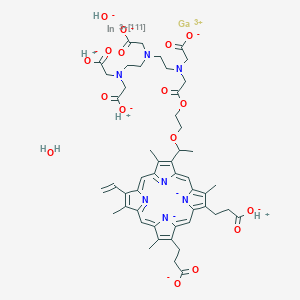![molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2](/img/structure/B47320.png)
Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NF 110 involves multiple steps, starting with the preparation of the core benzenetriyl structure, followed by the introduction of sulfonic acid groups and the formation of the tetrasodium salt. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
NF 110 undergoes various chemical reactions, including:
Oxidation: NF 110 can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: NF 110 can undergo substitution reactions, particularly at the sulfonic acid groups, to form various derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
NF 110 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Acts as a tool to study the P2X3 receptor and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating pain and cancer due to its P2X3 receptor antagonism and antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
NF 110 exerts its effects primarily through antagonism of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. By binding to this receptor, NF 110 inhibits the action of ATP, preventing the activation of pain pathways. Additionally, NF 110 has been shown to inhibit the DNA-binding activity of HMGA2, a protein involved in tumor progression .
Comparison with Similar Compounds
NF 110 is unique in its high affinity and specificity for the P2X3 receptor compared to other similar compounds. Some similar compounds include:
A-317491: Another P2X3 receptor antagonist but with different chemical structure and potency.
TNP-ATP: A non-selective P2X receptor antagonist with broader activity.
PPADS: A P2X receptor antagonist with lower specificity for P2X3. NF 110 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications
Properties
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N6Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
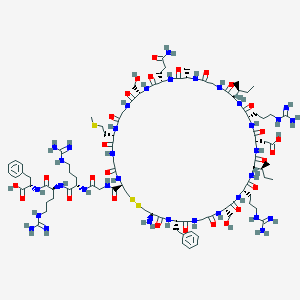
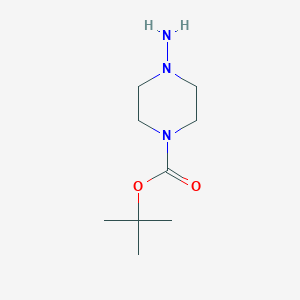

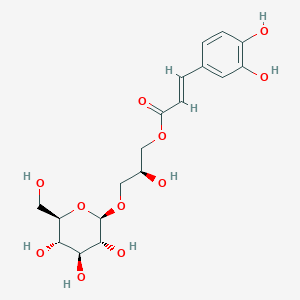
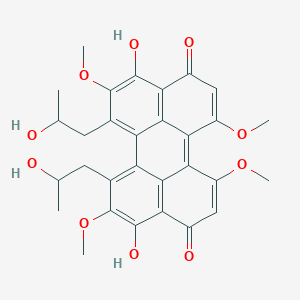
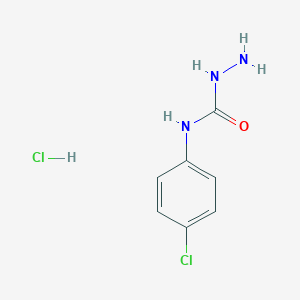
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
